molecular formula C19H22N4O2S B4707161 N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide

Cat. No.: B4707161
M. Wt: 370.5 g/mol
InChI Key: MCYRJIBSALQNRB-UHFFFAOYSA-N
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Description

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a benzodiazole moiety, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzodiazole intermediate, which is then coupled with a morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a particular enzyme involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-morpholin-4-ylethanamine
  • Morpholine
  • (S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide

Uniqueness

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide stands out due to its combination of a morpholine ring, a benzodiazole moiety, and a thiophene carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-2-23-16-6-5-14(20-19(24)17-4-3-11-26-17)12-15(16)21-18(23)13-22-7-9-25-10-8-22/h3-6,11-12H,2,7-10,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYRJIBSALQNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N=C1CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide
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N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide
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N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide
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N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide
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N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide
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N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide

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